molecular formula C8H11ClN2O B14855414 6-(3-Aminopropyl)-4-chloropyridin-3-OL

6-(3-Aminopropyl)-4-chloropyridin-3-OL

Katalognummer: B14855414
Molekulargewicht: 186.64 g/mol
InChI-Schlüssel: XZXVTNLAHQEVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Aminopropyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of an aminopropyl group and a chloropyridin-3-OL moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopropyl)-4-chloropyridin-3-OL typically involves the reaction of 4-chloropyridin-3-OL with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Aminopropyl)-4-chloropyridin-3-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyridin moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridines.

Wissenschaftliche Forschungsanwendungen

6-(3-Aminopropyl)-4-chloropyridin-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(3-Aminopropyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminopropyl group allows the compound to interact with various enzymes and receptors, modulating their activity. The chloropyridin moiety can participate in binding interactions with proteins and other biomolecules, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminopropyltriethoxysilane: This compound is frequently used in surface functionalization and has similar aminopropyl functionality.

    Oligomeric Silsesquioxanes Bearing 3-Aminopropyl Groups: These compounds are synthesized by the hydrolytic polycondensation of 3-aminopropyltriethoxysilane and have applications in nanocomposites and thermosetting resins.

Uniqueness

6-(3-Aminopropyl)-4-chloropyridin-3-OL is unique due to the presence of both the aminopropyl and chloropyridin moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H11ClN2O

Molekulargewicht

186.64 g/mol

IUPAC-Name

6-(3-aminopropyl)-4-chloropyridin-3-ol

InChI

InChI=1S/C8H11ClN2O/c9-7-4-6(2-1-3-10)11-5-8(7)12/h4-5,12H,1-3,10H2

InChI-Schlüssel

XZXVTNLAHQEVQC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=C1Cl)O)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.